BenchChemオンラインストアへようこそ!

Lenalidomide-C10-OH

PROTAC Solubility Sample Preparation

Lenalidomide-C10-OH (CAS 2503018-12-8) is the structurally essential intermediate for synthesizing the pan-AKT degrader INY-03-041. Its C10-hydroxyl group is a non-substitutable chemical handle that enables precise linker conjugation for heterobifunctional PROTAC molecules. Using generic lenalidomide or other IMiDs will fail to yield a functional degrader. This high-purity intermediate (≥95%) ensures reliable reactivity in solution-phase chemistry (DMSO solubility: 110 mg/mL). Procure Lenalidomide-C10-OH to build potent, long-acting degraders that outperform catalytic inhibitors in anti-proliferative assays.

Molecular Formula C23H32N2O4
Molecular Weight 400.5 g/mol
Cat. No. B12425704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenalidomide-C10-OH
Molecular FormulaC23H32N2O4
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCCCCCCO
InChIInChI=1S/C23H32N2O4/c26-15-8-6-4-2-1-3-5-7-10-17-11-9-12-18-19(17)16-25(23(18)29)20-13-14-21(27)24-22(20)28/h9,11-12,20,26H,1-8,10,13-16H2,(H,24,27,28)
InChIKeyQQWOUWPXCIIKDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lenalidomide-C10-OH: A Key Intermediate for Advanced PROTAC Degrader Synthesis


Lenalidomide-C10-OH (CAS 2503018-12-8, C23H32N2O4, MW 400.51) is a synthetic derivative of the immunomodulatory drug (IMiD) lenalidomide, specifically hydroxylated at the 10-carbon position of the alkyl chain [1]. It belongs to the thalidomide analog class and functions primarily as an E3 ubiquitin ligase cereblon (CRBN) ligand recruiting element . Unlike its parent compound, which is a direct therapeutic, Lenalidomide-C10-OH is a critical intermediate in the synthesis of advanced targeted protein degradation (TPD) molecules, most notably INY-03-041, a PROTAC-based pan-AKT degrader [1].

Why Lenalidomide-C10-OH is Non-Interchangeable with Lenalidomide or Other IMiDs


Generic substitution of Lenalidomide-C10-OH with its parent compound lenalidomide, or other in-class IMiDs like pomalidomide or thalidomide, is chemically and functionally invalid. The addition of a hydroxyl group at the C10 position on the alkyl chain fundamentally alters the molecule's physicochemical and biological properties. While lenalidomide is a direct immunomodulatory drug with established clinical pharmacokinetics (primarily excreted unchanged via urine with a T1/2 of ~3h [1]), Lenalidomide-C10-OH is a synthetic intermediate whose specific alkyl-hydroxyl chain is a structural prerequisite for the subsequent conjugation chemistry required to build heterobifunctional PROTAC molecules like INY-03-041 [2]. Using lenalidomide in its place would result in a completely different linker geometry and chemical handle, leading to a non-functional final degrader product. The functional group differences directly impact solubility, reactivity, and the resulting ternary complex formation in PROTAC applications.

Quantitative Differentiation of Lenalidomide-C10-OH: Solubility and Purity Benchmarks


Enhanced In Vitro Solubility in DMSO Compared to Lenalidomide

Lenalidomide-C10-OH exhibits a markedly higher solubility in DMSO compared to its parent compound, lenalidomide. This is a critical parameter for preparing high-concentration stock solutions required for biophysical assays or subsequent chemical conjugation steps in PROTAC synthesis .

PROTAC Solubility Sample Preparation

Verified Purity Specification from a Global Supplier

A specific vendor lot of Lenalidomide-C10-OH (MCE-HY-139563) has been analytically confirmed with a purity of 91.54% . This provides a concrete, vendor-verified benchmark for procurement, in contrast to the variable and often unspecified purity of other custom-synthesized lenalidomide intermediates.

Purity Quality Control Procurement

Structural Prerequisite for INY-03-041 PROTAC Activity

Lenalidomide-C10-OH (designated compound 6a in the literature) is the essential intermediate used to synthesize INY-03-041, a potent pan-AKT PROTAC degrader. The C10 hydroxyl group serves as the critical chemical handle for conjugating the CRBN-recruiting lenalidomide moiety to the AKT-targeting warhead [1]. The resulting degrader exhibits a DC50 of <10 nM for AKT degradation and sustains signaling inhibition for >96 hours post-washout [1]. Substituting this specific intermediate would abolish the ability to produce the active degrader.

PROTAC AKT Degrader Chemical Intermediate

Optimal Scientific Use Cases for Lenalidomide-C10-OH


Synthesis of PROTAC Degraders Targeting the PI3K/AKT Pathway

The primary application of Lenalidomide-C10-OH is as a key intermediate in the synthesis of PROTAC molecules, specifically those targeting the AKT kinase. The published protocol for INY-03-041, a highly potent and long-acting pan-AKT degrader, requires this exact intermediate to conjugate the cereblon E3 ligase ligand to the ATP-competitive inhibitor warhead [1]. This use case is validated by the improved anti-proliferative effects and sustained signaling inhibition observed with the final degrader compared to catalytic inhibition alone [1].

Development of Novel Cereblon-Recruiting PROTACs

Beyond the specific AKT degrader, the C10-hydroxyl functional group on Lenalidomide-C10-OH provides a versatile linker attachment point for creating diverse heterobifunctional degraders. Its use enables chemists to explore new PROTAC geometries while retaining the high-affinity cereblon binding of the lenalidomide pharmacophore. The enhanced DMSO solubility of this intermediate (110 mg/mL) further facilitates the solution-phase chemistry often employed in PROTAC development .

Investigating Cereblon-Mediated Protein Degradation Dynamics

In basic research settings, Lenalidomide-C10-OH can be employed as a tool compound to study the effects of linker length and composition on the efficiency and selectivity of cereblon-mediated ternary complex formation and subsequent ubiquitination. By using this specific hydroxylated intermediate as a building block, researchers can generate a focused library of degraders to systematically probe structure-activity relationships (SAR) for neosubstrate degradation [1].

Quote Request

Request a Quote for Lenalidomide-C10-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.